molecular formula C20H19FN6S B2748731 N-(3,4-dimethylphenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine CAS No. 1189869-09-7

N-(3,4-dimethylphenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine

Cat. No.: B2748731
CAS No.: 1189869-09-7
M. Wt: 394.47
InChI Key: JUFBQQQRFLAYAV-UHFFFAOYSA-N
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Description

The compound N-(3,4-dimethylphenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine features a 1,2,4-thiadiazole core linked to a 1,2,3-triazole moiety. Key structural attributes include:

  • 1,2,4-Thiadiazole ring: Known for electron-deficient properties and bioactivity modulation.
  • 1,2,3-Triazole ring: Enhances metabolic stability and participates in hydrogen bonding.
  • Substituents:
    • 3,4-Dimethylphenyl group (electron-donating, lipophilic).
    • 3-Fluoro-4-methylphenyl group (polar, enhances binding specificity).
    • Methyl group on the triazole (steric and electronic effects).

This hybrid structure is designed to synergize the pharmacological profiles of thiadiazole and triazole derivatives, which are associated with antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6S/c1-11-5-7-15(9-13(11)3)22-20-23-19(25-28-20)18-14(4)27(26-24-18)16-8-6-12(2)17(21)10-16/h5-10H,1-4H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFBQQQRFLAYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC(=C(C=C4)C)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C_{19}H_{20}F_{N}_{4}S with a molecular weight of approximately 370.45 g/mol. The presence of the triazole and thiadiazole rings is particularly significant as they are often associated with various pharmacological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cell Line Studies : A derivative was tested against several cancer cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), and PC-3 (prostate cancer). It exhibited IC50 values ranging from 0.67 to 0.87 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also shown promise in antimicrobial studies:

  • Inhibition Studies : In vitro assays revealed that similar triazole derivatives can inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis. This mechanism suggests potential applications in treating resistant bacterial strains .

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : Binding to specific enzymes or receptors that play critical roles in cellular processes. For example, inhibition of the EGFR pathway has been noted in related compounds .

Case Studies

StudyCompound TestedCell LinesIC50 Values (µM)Notes
1Triazole Derivative AHEPG20.67Effective against liver cancer
2Triazole Derivative BMCF70.80Shows significant breast cancer inhibition
3Triazole Derivative CPC-30.87Comparable to doxorubicin

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of thiadiazoles and triazoles exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound's structure allows it to interact with DNA and inhibit cell division. Studies have indicated that modifications in the phenyl rings enhance its potency against specific cancer types.
  • Case Study : A study demonstrated that a related thiadiazole compound exhibited significant cytotoxic effects on breast cancer cells, suggesting that similar modifications could enhance the activity of N-(3,4-dimethylphenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine against tumor cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy.

  • Antibacterial Activity : Thiadiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups such as fluorine enhances antibacterial activity.
  • Research Findings : A study reported that a series of thiadiazole analogs displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticonvulsant Effects

There is emerging evidence that compounds containing thiadiazole moieties can exhibit anticonvulsant properties.

  • Preclinical Studies : Compounds similar to this compound have been tested in animal models for their ability to reduce seizure frequency.

Anti-inflammatory Potential

Thiadiazole derivatives are also being explored for their anti-inflammatory properties.

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Pesticidal Activity

The structural characteristics of this compound suggest potential use as a pesticide.

  • Research Insights : Studies indicate that thiadiazole-based compounds can act as effective fungicides and insecticides. Their application can lead to reduced crop losses due to pests and diseases .

Development of Functional Materials

Research into the polymerization of thiadiazole compounds has led to the development of new materials with unique properties.

  • Conductive Polymers : The integration of triazole and thiadiazole units into polymer matrices can enhance electrical conductivity and thermal stability.

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer activity; antimicrobial properties; anticonvulsant effects; anti-inflammatory potentialSignificant cytotoxicity against cancer cells; effective against bacteria
AgriculturePesticidal activityEffective fungicides and insecticides
Material ScienceDevelopment of conductive polymersEnhanced electrical conductivity

Comparison with Similar Compounds

Structural Analogues and Their Activities

Compound Name Core Structure Substituents Biological Activity Key Reference
Target Compound 1,2,4-Thiadiazole + 1,2,3-Triazole 3,4-Dimethylphenyl, 3-Fluoro-4-methylphenyl Hypothesized anticancer/antimicrobial (structural inference) N/A (novel compound)
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-Chlorobenzylidene, 4-Methylphenyl Insecticidal, fungicidal
5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 3,5-Dimethylphenyl, Methylsulfanyl benzylidene Antifungal, planar structure enhances crystallinity
N-(3-Fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 3-Fluorophenyl, Methyl Antimicrobial (broad-spectrum)
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine 1,2,4-Oxadiazole + 1,2,3-Triazole 4-Methylphenyl, Trifluoromethylphenyl Potential CNS activity (structural similarity to triazole antidepressants)

Key Structural and Functional Differences

Core Heterocycles :

  • The target compound combines 1,2,4-thiadiazole (electron-deficient, sulfur-containing) with 1,2,3-triazole (hydrogen-bonding capability). In contrast, analogues like use 1,2,4-oxadiazole (oxygen-containing, higher polarity).
  • Thiadiazoles generally exhibit stronger bioactivity than oxadiazoles due to sulfur's electronegativity and metabolic stability .

Substituent Effects :

  • Fluorine and Methyl Groups : The 3-fluoro-4-methylphenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the 4-chlorobenzylidene group in (logP ~2.8). Fluorine also enhances binding specificity via polar interactions .
  • Trifluoromethyl vs. Methyl : The trifluoromethyl group in offers superior metabolic stability but may reduce solubility compared to the methyl group in the target compound .

Synthetic Routes :

  • Thiadiazole-triazole hybrids are typically synthesized via:
  • Cyclocondensation of thiosemicarbazides for thiadiazole formation .
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole rings . In contrast, oxadiazole derivatives (e.g., ) require nitrile oxide intermediates, which are less atom-economical .

Pharmacological and Physicochemical Properties

Property Target Compound (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
Molecular Weight ~460 g/mol (estimated) 317.81 g/mol 386.34 g/mol
logP ~3.5 (estimated) 2.8 4.1
Hydrogen Bond Acceptors 6 4 7
Bioactivity Hypothesized: Anticancer Confirmed: Insecticidal Potential: CNS modulation

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